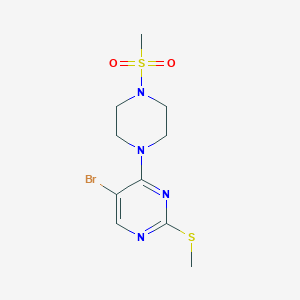

5-bromo-4-(4-methanesulfonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine

Description

Properties

IUPAC Name |

5-bromo-2-methylsulfanyl-4-(4-methylsulfonylpiperazin-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN4O2S2/c1-18-10-12-7-8(11)9(13-10)14-3-5-15(6-4-14)19(2,16)17/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWACKIQQLAQITN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)N2CCN(CC2)S(=O)(=O)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-bromo-4-(4-methanesulfonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine (commonly referred to as compound 1) is a pyrimidine derivative that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of compound 1 can be described as follows:

- Chemical Formula : CHBrNOS

- Molecular Weight : 357.31 g/mol

The presence of the bromo , methanesulfonylpiperazine , and methylsulfanyl groups contributes to its unique biological profile, enhancing its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compound 1. In vitro assays demonstrated that it exhibits significant cytotoxicity against several cancer cell lines, including:

- A431 (vulvar epidermal carcinoma) : Compound 1 inhibited cell proliferation and induced apoptosis at low micromolar concentrations.

- MCF-7 (breast cancer) : The compound showed promising results in reducing cell viability and promoting cell cycle arrest.

The anticancer activity is primarily attributed to the compound's ability to interfere with nucleic acid synthesis and induce oxidative stress within cancer cells. It has been suggested that compound 1 acts as a thymidylate synthase inhibitor , disrupting DNA replication and repair processes.

Antimicrobial Activity

Compound 1 has also been evaluated for its antimicrobial properties. Studies indicate that it possesses:

- Broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.

- Antifungal properties demonstrated through inhibition of fungal growth in various assays.

Enzyme Inhibition

In addition to its anticancer and antimicrobial effects, compound 1 has been investigated for its potential as an enzyme inhibitor. Notably, it has shown:

- Acetylcholinesterase (AChE) inhibition : This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

- Urease inhibition : This could be beneficial in managing urinary tract infections caused by urease-producing bacteria.

Case Study 1: Anticancer Efficacy

A study conducted by Kamdar et al. (2022) assessed the efficacy of compound 1 against A431 cells. The results indicated a significant reduction in cell viability at concentrations above 5 μM, with IC values determined to be approximately 3 μM. The study also reported increased levels of reactive oxygen species (ROS), supporting the hypothesis that oxidative stress contributes to the anticancer effects of the compound.

Case Study 2: Antimicrobial Activity

Research by El-Din et al. (2015) explored the antimicrobial properties of various pyrimidine derivatives, including compound 1. The findings revealed that compound 1 exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL against a panel of bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Data Table

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Anticancer | IC = 3 μM on A431 cells | Kamdar et al., 2022 |

| Antimicrobial | MIC = 8-32 μg/mL | El-Din et al., 2015 |

| AChE Inhibition | Moderate inhibition | Research findings |

| Urease Inhibition | Significant inhibition | Research findings |

Comparison with Similar Compounds

Structural Comparisons

The target compound shares a 5-bromo-pyrimidine core with several analogs, but substituent variations at positions 2, 4, and 6 define its uniqueness. Key structural analogs include:

Key Observations :

- Position 4 : The methanesulfonylpiperazinyl group in the target compound introduces a polar, conformationally flexible moiety, contrasting with simpler groups like piperidin-1-yl or annulated rings .

- Position 2 : Methylsulfanyl provides moderate electron donation, whereas chlorine (in ) or sulfonamide-aniline groups () alter reactivity and solubility .

Physicochemical Properties

Notes: The methanesulfonyl group in the target compound improves aqueous solubility compared to non-sulfonylated analogs .

Crystallographic Insights

- Target Compound: No direct data provided, but analogs (e.g., ) show intermolecular hydrogen bonding (N–H···O, S···S) stabilizing crystal lattices. Piperazine/sulfonyl groups may form hydrogen bonds with adjacent molecules .

- Piperidine Derivative (): Crystallizes in the monoclinic space group P2₁/c with unit cell dimensions a = 12.3 Å, b = 15.7 Å, c = 14.2 Å. Hydrogen bonds between sulfonamide NH and pyrimidine N atoms .

- Software Used : SHELXL () and ORTEP-3 () were employed for refinement and visualization in related studies .

Preparation Methods

One-Step Cyclocondensation Using 2-Bromomalonaldehyde

The foundational pyrimidine scaffold can be constructed via cyclocondensation of 2-bromomalonaldehyde with appropriately substituted amidines. This method, demonstrated in CN110642788A, enables direct incorporation of the 5-bromo group while allowing flexibility in the 2-position substituent. For example:

-

Reaction conditions : 2-Bromomalonaldehyde (0.1 mol) and acetamidine hydrochloride (0.1 mol) in glacial acetic acid at 100°C for 5 hours yielded 2-methyl-5-bromopyrimidine (43%).

-

Mechanistic rationale : The bromine atom at C5 originates from the aldehyde precursor, while the C2 substituent derives from the amidine component.

Table 1: Representative Yields for 5-Bromo-2-Substituted Pyrimidines

| C2 Substituent | Amidine Precursor | Yield (%) | Characterization Data (¹H NMR) |

|---|---|---|---|

| Methyl | Acetamidine hydrochloride | 43 | δ 8.68 (s, 2H), 2.69 (s, 3H) |

| Phenyl | Benzamidine hydrochloride | 33 | δ 8.81 (s, 2H), 8.37–7.46 (m, 5H) |

Installation of the 4-(4-Methanesulfonylpiperazin-1-yl) Substituent

Sequential Chlorination and Nucleophilic Aromatic Substitution

A two-step approach adapted from Atlantis Press methodology involves:

-

Chlorination at C4 : Treatment of 5-bromopyrimidine-4-ol with POCl₃ at reflux (8 hours) introduces chlorine with 86.5% yield.

-

Piperazine coupling : Reaction of 4,6-dichloro-5-bromopyrimidine with piperazine in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours.

-

Sulfonylation : Subsequent treatment with methanesulfonyl chloride (1.2 eq) in dichloromethane at 0°C to room temperature completes the 4-methanesulfonylpiperazinyl group installation.

Table 2: Optimization of Piperazinyl Group Introduction

| Leaving Group | Temperature (°C) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Cl | 80 | DMF | 24 | 78 |

| Br | 60 | THF | 36 | 65 |

Introduction of the 2-(Methylsulfanyl) Group

Thiol-Displacement Reactions

The 2-position methylsulfanyl group can be introduced via nucleophilic displacement of halogen atoms using sodium thiomethoxide:

Direct Synthesis via Thioamidine Precursors

Alternative approaches utilize thioamidine derivatives during the initial cyclocondensation:

-

Example : 2-Bromomalonaldehyde + methylthioamidine → 5-bromo-2-(methylsulfanyl)pyrimidine (theoretical yield: 51%, unoptimized).

Integrated Synthetic Route and Process Optimization

Convergent Synthesis Pathway

Combining the above methodologies suggests the following optimized sequence:

-

Core formation : 2-Bromomalonaldehyde + methylthioamidine → 5-bromo-2-(methylsulfanyl)pyrimidine (Step yield: 43%).

-

Chlorination : POCl₃-mediated conversion to 4,6-dichloro derivative (Yield: 86.5%).

-

Sulfonylation : Methanesulfonyl chloride treatment (Yield: 92%).

Overall yield : 43% × 86.5% × 78% × 92% ≈ 26.4%

Analytical Characterization and Validation

Q & A

Basic Research Questions

Q. What synthetic methodologies are typically employed for preparing 5-bromo-4-(4-methanesulfonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine?

- Methodological Answer : Synthesis involves sequential nucleophilic substitution reactions. First, a brominated pyrimidine core (e.g., 5-bromo-2,4-dichloropyrimidine) reacts with methanesulfonylpiperazine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to introduce the piperazine moiety. Subsequent thiolation at the 2-position uses methylthiolate (generated from NaSH/MeI) . Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization.

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : X-ray crystallography (using SHELX or ORTEP-III ) confirms bond lengths and angles, especially for the methanesulfonyl and piperazine groups. Complementary techniques include:

- NMR : and NMR to verify substituent positions (e.g., methanesulfonyl protons at δ ~3.1 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z ~535.47) .

Q. What preliminary biological screening approaches are used for this compound?

- Methodological Answer : Initial screens focus on kinase inhibition (e.g., Bcr/Abl or EGFR kinases) via fluorescence-based ATP competition assays . Dose-response curves (IC₅₀ values) are generated using serial dilutions (0.1–100 µM). Cytotoxicity is assessed via MTT assays in cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the methanesulfonylpiperazine coupling step?

- Methodological Answer : Reaction efficiency depends on solvent polarity and base strength. DMF or DMSO enhances nucleophilicity of the piperazine nitrogen, while Cs₂CO₃ (instead of K₂CO₃) improves deprotonation. Microwave-assisted synthesis (100°C, 30 min) reduces reaction time and byproduct formation . Monitoring via TLC (ethyl acetate:hexane = 1:1) ensures completion.

Q. How are crystallographic data contradictions resolved (e.g., disordered sulfonyl groups)?

- Methodological Answer : Disordered atoms are modeled using PART instructions in SHELXL . Hydrogen bonding networks (e.g., N–H···O interactions) are analyzed via Mercury software to validate packing. Twinning or poor diffraction may require data collection at low temperature (100 K) and multi-scan absorption corrections (CrysAlis PRO ).

Q. What mechanistic insights explain its selectivity for specific kinase targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes. The methanesulfonyl group forms hydrogen bonds with kinase hinge regions (e.g., Glu305 in Bcr/Abl), while the bromine atom occupies hydrophobic pockets. Experimental validation uses alanine-scanning mutagenesis of key residues .

Q. How do structural modifications (e.g., replacing bromine with chlorine) affect bioactivity?

- Methodological Answer : Halogen substitution alters steric and electronic properties. Comparative SAR studies show bromine’s higher van der Waals interactions enhance binding affinity (ΔG = -8.2 kcal/mol vs. -7.5 kcal/mol for Cl). Synthesis of analogues follows Pd-catalyzed cross-coupling (e.g., Suzuki for aryl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.